Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate
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Overview
Description
. This compound features a 5-methylisoxazole ring, which is a five-membered heterocyclic structure containing both oxygen and nitrogen atoms. The presence of the isoxazole ring makes it a valuable scaffold in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate typically involves the following steps:
Formation of 5-Methylisoxazole-3-carboxylic Acid: This can be achieved through the cyclization of ethyl 5-methyl-2-oxopentanoate.
Conversion to Ethyl Ester: The carboxylic acid is then converted to its ethyl ester derivative using ethanol in the presence of a strong acid catalyst.
Introduction of Thioether Group: The thioether group is introduced by reacting the ethyl ester with ethanethiol under suitable conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the oxygen atom in the isoxazole ring.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation Products: Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfoxide)propanoate and Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)sulfone)propanoate.
Reduction Products: this compound (reduced form).
Substitution Products: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases due to its bioactive isoxazole core.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate exerts its effects involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.
Comparison with Similar Compounds
Ethyl 5-methylisoxazole-3-carboxylate: A closely related compound with a similar structure but lacking the thioether group.
Isoxazole derivatives: Various other isoxazole derivatives with different substituents on the ring.
Uniqueness: Ethyl 3-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)propanoate is unique due to its specific combination of the isoxazole ring and the thioether group, which imparts distinct chemical and biological properties compared to other isoxazole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Properties
IUPAC Name |
ethyl 3-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-16-11(15)4-5-18-7-10(14)12-9-6-8(2)17-13-9/h6H,3-5,7H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZHTOCXWGWYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCSCC(=O)NC1=NOC(=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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